4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Description
Structural Nomenclature and Classification
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is a heterocyclic amine characterized by a phenyl group substituted with an amino group and two nitrogen-containing rings: a piperidine moiety and a methylpiperazine group. Its systematic IUPAC name, 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline , reflects its hierarchical structure (Figure 1).
Structural Breakdown :
- Core : Aniline (benzene with an amino group at position 4).
- Substituents :
- A piperidine ring (six-membered saturated ring with one nitrogen atom) at position 4 of the aniline.
- A 4-methylpiperazine group (seven-membered ring with two nitrogen atoms and a methyl group) attached to the piperidine.
Classification :
- Primary Class : Heterocyclic amine (contains multiple nitrogen atoms in cyclic arrangements).
- Subclasses :
- Arylpiperazine derivative.
- Piperidine-piperazine hybrid.
Table 1 : Structural components and their roles.
| Component | Role in Structure |
|---|---|
| Aniline core | Aromatic backbone for electronic conjugation |
| Piperidine ring | Enhances rigidity and basicity |
| 4-Methylpiperazine | Introduces solubility and hydrogen bonding |
Historical Context in Chemical Research
First synthesized in the early 21st century, this compound gained prominence as an intermediate in pharmaceutical development. Key milestones include:
- 2007 : Initial synthetic protocols for piperidine-aniline derivatives emerged, focusing on nucleophilic aromatic substitution.
- 2010 : Optimization of catalytic hydrogenation methods improved yields (87%) for its production.
- 2018 : Recognition as a critical intermediate in Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer.
Its structural complexity aligns with trends in medicinal chemistry to develop kinase inhibitors with enhanced selectivity.
Molecular Identification Parameters
Molecular Formula : C₁₆H₂₆N₄
Molecular Weight : 274.40 g/mol.
Spectroscopic Features :
- NMR : Characteristic signals for aromatic protons (~6.5–7.0 ppm), piperidine CH₂ groups (~1.5–2.5 ppm), and methylpiperazine N–CH₃ (~2.3 ppm).
- IR : N–H stretch (3350 cm⁻¹), C–N vibrations (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹).
- Mass Spectrometry : Base peak at m/z 274 (M⁺), with fragmentation patterns indicating loss of methylpiperazine.
Table 2 : Key identifiers.
| Parameter | Value |
|---|---|
| CAS Registry Number | 959795-70-1 |
| SMILES | CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N |
| InChI Key | MSPNKVDLRJIFRZ-UHFFFAOYSA-N |
Position in Heterocyclic Chemistry
This compound exemplifies the synergy between piperidine and piperazine in heterocyclic systems:
- Piperidine : Provides a saturated six-membered ring, enhancing metabolic stability compared to aromatic systems.
- Piperazine : Introduces a second nitrogen, enabling hydrogen bonding and solubility in polar solvents.
Comparative Analysis :
- Simpler Analog : 4-(4-Methylpiperazino)aniline (C₁₁H₁₇N₃) lacks the piperidine spacer, reducing conformational flexibility.
- Complex Analog : 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline adds a methoxy group, altering electronic properties for targeted drug binding.
Role in Drug Design :
- The piperazine-piperidine-aniline scaffold is favored in kinase inhibitors due to its ability to occupy hydrophobic pockets while maintaining water solubility.
Properties
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPNKVDLRJIFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728627 | |
| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959795-70-1 | |
| Record name | 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959795-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves the reaction of 4-methylpiperazine with 4-chloropiperidine, followed by nucleophilic substitution with aniline. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: The major products include various oxidized derivatives depending on the reaction conditions.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound lies in its potential as a pharmacological agent. The structural motifs present in 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline suggest it could interact with various biological targets:
- Antidepressant Activity : Compounds with similar piperazine structures have been shown to exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antipsychotic Properties : The compound's ability to bind to dopamine receptors may position it as a candidate for antipsychotic drug development, similar to other piperidine derivatives which have been utilized in treating schizophrenia .
Cancer Research
Research indicates that anilines and their derivatives can possess anticancer properties. The modification of the aniline group with piperazine and piperidine rings may enhance the compound's ability to inhibit tumor growth or induce apoptosis in cancer cells . Studies involving similar compounds have demonstrated their efficacy against various cancer cell lines.
Neuropharmacology
Due to its structural similarity to known neuroactive compounds, this aniline derivative may be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases. Compounds with similar frameworks have shown promise in modulating neuroinflammation and protecting neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Heterocyclic Modifications
Table 1: Structural Analogs with Modified Substituents
Key Insights :
- Positional Isomerism : The para -substitution in 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline enhances steric accessibility for target binding compared to meta-substituted analogs .
- Heterocyclic Flexibility : Piperazine-piperidine combinations (as in the parent compound) improve solubility and binding affinity in kinase inhibitors compared to rigid piperidine-methylene analogs .
Functional Group Variations
Table 2: Functional Group Modifications
Key Insights :
Fluorinated and Halogenated Derivatives
Table 3: Halogenated Analogs
Biological Activity
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, also known by its CAS number 959795-70-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H26N4
- Molecular Weight : 274.41 g/mol
- IUPAC Name : this compound
- Structure :
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily as a potential therapeutic agent in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.
Key Findings :
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models after administration of similar piperazine derivatives. |
| Johnson et al. (2023) | Antitumor Activity | Reported cytotoxic effects in breast cancer cell lines treated with piperidine-based compounds, suggesting potential for further exploration in related structures like this compound. |
| Lee et al. (2023) | Neuroprotection | Found that piperazine derivatives protected neuronal cells from oxidative stress-induced damage, indicating a possible therapeutic avenue for neurodegenerative diseases. |
While specific mechanisms for this compound are not fully elucidated, the following pathways are proposed based on related compounds:
- Serotonin Receptor Modulation : The presence of piperazine moieties suggests potential interactions with serotonin receptors, which are critical in mood regulation.
- Dopaminergic Pathways : Similar compounds have been shown to influence dopamine signaling, which could be relevant for both mood disorders and neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic pathways for 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and reduction reactions. For example, a primary amine intermediate (e.g., 4-(4-methylpiperazin-1-yl)piperidine) can react with halogenated aniline derivatives under alkaline conditions. Key parameters include:
Q. How should researchers characterize the structural integrity of this compound?
Combine spectroscopic and crystallographic methods:
- NMR : H and C NMR to confirm piperazine/piperidine ring substitution patterns and amine proton signals .
- X-ray crystallography : Resolve crystal structures (e.g., monoclinic P2/c space group) to verify stereochemistry and hydrogen bonding networks .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z 318.46 for CHNO) .
Q. What factors influence the compound’s stability during storage and experimental use?
Stability is pH- and temperature-dependent:
- pH : Degrades in strongly acidic conditions (<pH 3) due to protonation of the aniline group; neutral to alkaline buffers (pH 7–9) are ideal .
- Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the aromatic amine .
- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Receptor binding assays : Differences in cell lines (e.g., HEK293 vs. CHO) or assay pH affecting protonation states of the piperazine moiety .
- Structural analogs : Compare activity of derivatives (e.g., 2-methoxy-5-methyl variants) to isolate pharmacophore contributions .
- Dose-response curves : Re-evaluate IC values using standardized protocols (e.g., ATP-based viability assays) .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
Leverage molecular docking and MD simulations:
- Docking software : AutoDock Vina or Schrödinger Suite to model binding to dopamine D/5-HT receptors, focusing on piperazine-pi interactions .
- Force fields : Use OPLS-AA parameters for accurate solvation energy calculations in aqueous environments .
- Machine learning : Train models on existing SAR data to predict novel derivatives with enhanced selectivity .
Q. How can researchers mitigate synthetic challenges related to regioselectivity in piperazine-piperidine coupling?
Address competing reaction pathways:
- Protecting groups : Temporarily block the aniline NH with Boc groups to direct substitution to the piperidine nitrogen .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the piperazine nitrogen .
- Kinetic monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction times .
Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches?
- HPLC-MS : Employ C18 columns (gradient: 0.1% formic acid/acetonitrile) to separate and identify byproducts (e.g., N-oxide derivatives) .
- Elemental analysis : Verify stoichiometry (e.g., %C, %H, %N) to confirm purity >98% .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to detect hydrate or solvent residues .
Methodological Considerations
Q. How should researchers design dose-response studies for in vitro toxicity assessments?
- Concentration range : Test 0.1–100 µM to capture EC values, using DMSO as a vehicle (<0.1% final concentration) .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (vehicle-only) .
- Endpoint selection : Combine MTT assays with caspase-3 activation assays to differentiate cytostatic vs. apoptotic effects .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Flow chemistry : Continuous reactors reduce side reactions and enhance heat transfer for exothermic steps .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal contamination .
- Crystallization optimization : Use anti-solvent (e.g., hexane) addition to control crystal size and purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
